Sulfonamide-Bis(ethanol) Solubility Advantage
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) contains two sulfonamide groups and terminal bis(ethanol) moieties that are explicitly described to increase the solubility of linker-conjugates, whereas common BCN-PEG2 linkers (e.g., BCN-PEG2-alcohol, CAS 1807501-85-4; BCN-PEG2-acid, CAS 1993134-72-7) possess only a single PEG chain and a simple terminal group (alcohol or carboxylic acid) that provide limited aqueous solubility enhancement . The sulfonamide groups increase polarity and hydrogen-bond donor properties compared to non-sulfonamide PEG linkers [1], which directly improves the aqueous solubility of PROTAC intermediates—a critical parameter for successful conjugation and downstream cellular assays.
| Evidence Dimension | Predicted aqueous solubility of linker-conjugate |
|---|---|
| Target Compound Data | Enhanced solubility due to two sulfonamide groups and bis(ethanol) terminus (qualitative vendor claim) |
| Comparator Or Baseline | BCN-PEG2-alcohol (MW 325.4) or BCN-PEG2-acid (MW 353.4) with only PEG2 chain and terminal OH/COOH group; no sulfonamide groups |
| Quantified Difference | Not quantified in source; based on established sulfonamide polarity effect [1] |
| Conditions | Vendor description (MedChemExpress, TargetMol); class-level property of sulfonamides |
Why This Matters
Higher aqueous solubility of PROTAC intermediates translates directly to higher synthetic yield, easier purification, and better reproducibility in cellular assays.
- [1] Recent Advances in Design, Synthesis and Biological Activity of Aminoalkylsulfonates and Sulfonamidopeptides (2021). Ingenta Connect. (Class-level: sulfonamide group increases polarity and hydrogen-bond donor properties.) View Source
